![molecular formula C13H18N2OS2 B14335614 N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide CAS No. 105246-31-9](/img/structure/B14335614.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide is an organic compound characterized by its unique structure, which includes a diethylcarbamothioyl group attached to a sulfanyl group, and a 4-methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with diethylcarbamothioic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with a sulfanylating agent to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The diethylcarbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzamide moiety may also interact with specific receptors or enzymes, contributing to its biological activity.
Comparación Con Compuestos Similares
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
N-[(Diethylcarbamothioyl)sulfanyl]-4-chlorobenzamide:
N-[(Diethylcarbamothioyl)sulfanyl]-4-nitrobenzamide: The nitro group can enhance the compound’s reactivity, particularly in reduction reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
105246-31-9 |
|---|---|
Fórmula molecular |
C13H18N2OS2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
[(4-methylbenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2OS2/c1-4-15(5-2)13(17)18-14-12(16)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
HCAPEHDVUQXXKU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
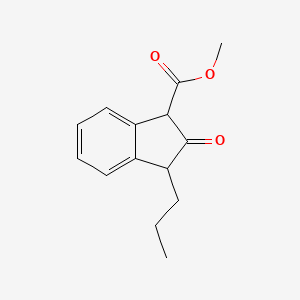
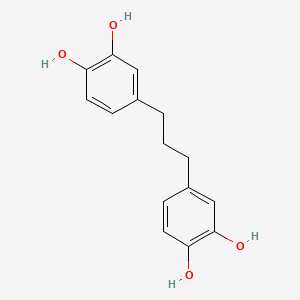
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
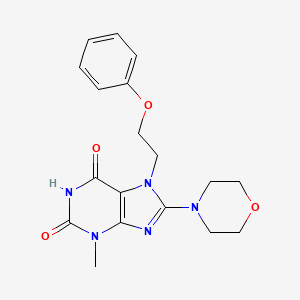
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
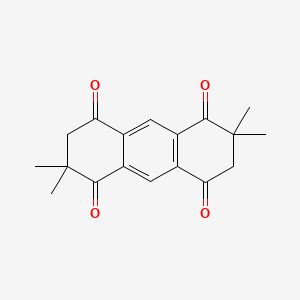

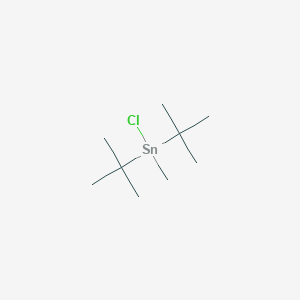


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
